(±)-CP 47,497-C8-homolog-d7 (exempt preparation)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

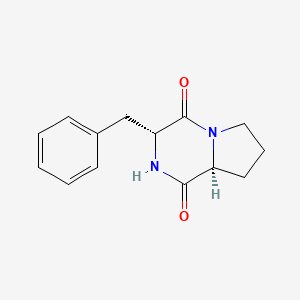

(±)-CP 47,497-C8-homolog-d7 (exempt preparation) contains seven deuterium atoms at the 6, 6/', 7, 7/', 8, 8, and 8 positions. It is intended for use as an internal standard for the quantification of (±)-CP 47,497-C8-homolog (exempt preparation) by GC- or LC-mass spectrometry (MS). (±)-CP 47,497-C8-homolog is a bicyclic cannabinoid (CB) analog that avidly binds the CB1 receptor (Ki = 0.83 nM) and shows high antinociceptive activity. It is ten-fold more potent than Δ

Wissenschaftliche Forschungsanwendungen

Analytical Method Development

Kimberly L. Samano and colleagues (2014) developed a high-performance liquid chromatography-tandem mass spectrometry method for identifying and quantifying CP-47,497 and related compounds in mouse brain. This method is vital for forensic toxicology, providing a means to detect and measure these substances in biological samples (Samano, Poklis, Lichtman, & Poklis, 2014).

Forensic Science and Drug Identification

R. Lindigkeit and team (2009) synthesized alkylaminoindoles, including CP 47,497-C8, to aid in the detection and quantification of psychoactive compounds in herbal blends. Their work contributes significantly to forensic science, allowing for the accurate identification of synthetic cannabinoids in seized drugs (Lindigkeit, Boehme, Eiserloh, Luebbecke, Wiggermann, Ernst, & Beuerle, 2009).

In Vitro Toxicological Properties

V. Koller and others (2014) investigated the in vitro toxicological properties of CP-47,497-C8 in human-derived cell lines. This research is crucial for understanding the potential health risks associated with these compounds, highlighting the importance of studying their cytotoxic effects and potential for genetic damage (Koller, Auwärter, Grummt, Moosmann, Mišík, & Knasmüller, 2014).

Behavioral Pharmacology Research

M. B. Gatch and M. Forster (2014) studied the discriminative stimulus effects of CP 47,497-C8-homolog and related compounds in rats. Their research provides insights into the behavioral effects of these synthetic cannabinoids, which is essential for understanding their potential for abuse and psychoactive properties (Gatch & Forster, 2014).

Ultra High Performance Liquid Chromatography

Ioan Marginean et al. (2015) demonstrated the use of ultra high performance liquid chromatography (UHPLC) with time-of-flight detection for analyzing synthetic cannabinoids, including CP 47,497-C8. This technique is significant for the separation and identification of complex drug compounds in forensic analysis (Marginean, Rowe, & Lurie, 2015).

Blood Sample Analysis in Forensic Toxicology

Juliet H. Ammann and colleagues (2012) developed a method for detecting and quantifying synthetic cannabinoids, including CP 47,497-C8, in human blood samples. This advancement is critical for forensic toxicology, aiding in the identification of drug use in criminal investigations (Ammann, McLaren, Gerostamoulos, & Beyer, 2012).

Eigenschaften

Produktname |

(±)-CP 47,497-C8-homolog-d7 (exempt preparation) |

|---|---|

Molekularformel |

C22H29D7O2 |

Molekulargewicht |

339.6 |

InChI |

InChI=1S/C22H36O2/c1-4-5-6-7-8-14-22(2,3)18-12-13-20(21(24)16-18)17-10-9-11-19(23)15-17/h12-13,16-17,19,23-24H,4-11,14-15H2,1-3H3/t17-,19+/m0/s1/i1D3,4D2,5D2 |

InChI-Schlüssel |

HNMJDLVMIUDJNH-LQVMWSKMSA-N |

SMILES |

O[C@H]1C[C@@H](C2=CC=C(C(C)(C)CCCCC([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])C=C2O)CCC1 |

Synonyme |

Cannabicyclohexanol-d7 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(6-Acetyl-8-acetyloxy-14-hydroxy-7,11-dimethyl-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadecan-9-yl) acetate](/img/structure/B1159613.png)